molecular formula C13H14N2 B14223703 N-[(1S)-1-Phenylethyl]pyridin-2-amine CAS No. 830323-18-7

N-[(1S)-1-Phenylethyl]pyridin-2-amine

Cat. No.: B14223703
CAS No.: 830323-18-7
M. Wt: 198.26 g/mol
InChI Key: IWMMJPDCLGWNLZ-NSHDSACASA-N
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Description

N-[(1S)-1-Phenylethyl]pyridin-2-amine is a chiral amine featuring a pyridine ring substituted at the 2-position with an (S)-configured 1-phenylethyl group. This compound serves as a versatile intermediate in asymmetric synthesis, particularly in the preparation of enantiopure diamine derivatives and bioactive molecules. Its stereochemical configuration and electronic properties make it valuable for applications in medicinal chemistry and materials science, such as nonlinear optical materials () and kinase inhibitors ().

Properties

CAS No.

830323-18-7

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

N-[(1S)-1-phenylethyl]pyridin-2-amine

InChI

InChI=1S/C13H14N2/c1-11(12-7-3-2-4-8-12)15-13-9-5-6-10-14-13/h2-11H,1H3,(H,14,15)/t11-/m0/s1

InChI Key

IWMMJPDCLGWNLZ-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC2=CC=CC=N2

Canonical SMILES

CC(C1=CC=CC=C1)NC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Mechanism

The most direct method involves alkylating pyridin-2-amine with (1S)-1-phenylethyl bromide under basic conditions. The reaction proceeds via an SN2 mechanism , where the amine acts as a nucleophile, displacing the bromide ion.

Reaction Conditions

  • Solvent : Ethanol or dimethylformamide (DMF)
  • Base : Potassium carbonate (K2CO3) or sodium hydride (NaH)
  • Temperature : 50–80°C
  • Yield : 80–90% (as reported for analogous compounds).

Example Protocol

  • Dissolve pyridin-2-amine (1.0 equiv) and (1S)-1-phenylethyl bromide (1.2 equiv) in ethanol.
  • Add K2CO3 (2.0 equiv) and reflux for 12–24 hours.
  • Filter, concentrate, and purify via recrystallization or column chromatography.

Key Considerations

  • Stereochemical integrity is preserved using enantiomerically pure (1S)-1-phenylethyl bromide.
  • Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require higher temperatures.

Reductive Amination of Pyridine-2-carbaldehyde

Imine Formation and Reduction

This two-step process involves condensing pyridine-2-carbaldehyde with (1S)-1-phenylethylamine to form an imine, followed by reduction to the secondary amine.

Reaction Conditions

  • Imine Formation : Stir reagents in methanol at 25°C for 4–6 hours.
  • Reduction : Use sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd-C).
  • Yield : 60–75% (dependent on reducing agent).

Mechanistic Insight
The imine intermediate is stabilized by conjugation with the pyridine ring. NaBH3CN selectively reduces the imine without attacking aromatic C–H bonds, preserving the pyridine structure.

Limitations

  • Requires strict anhydrous conditions to prevent aldehyde oxidation.
  • Enantiomeric excess (ee) depends on the chiral purity of the starting amine.

Asymmetric Hydrogenation of Imine Precursors

Enantioselective Catalysis

Asymmetric hydrogenation (AH) of prochiral imines offers a stereocontrolled route to the (S)-configured product.

Catalytic System

  • Catalyst : Rhodium(I) with chiral ligands (e.g., (S)-SegPhos or MeO-Biphep).
  • Conditions : 1–10 bar H2, 25–50°C, tetrahydrofuran (THF) solvent.
  • ee : Up to 99%.

Substrate Design
The imine precursor is synthesized from pyridine-2-carbaldehyde and acetophenone derivatives. AH introduces the chiral center at the benzylic position, ensuring high stereoselectivity.

Advantages

  • Avoids pre-formed chiral reagents.
  • Scalable for industrial applications.

Mitsunobu Reaction for Stereochemical Inversion

Hydroxylamine Alkylation

While less common, the Mitsunobu reaction can install the (1S)-phenylethyl group via stereospecific substitution of a hydroxylamine intermediate.

Protocol

  • Convert pyridin-2-amine to a hydroxylamine derivative using hydroxylamine hydrochloride.
  • React with (1S)-1-phenylethanol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).
  • Reduce the intermediate to the amine.

Yield : 40–50% (lower due to side reactions).

Challenges

  • Requires multi-step synthesis.
  • Limited substrate compatibility.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield ee (%)
Alkylation High yield, simple setup Requires chiral alkylating agent 80–90% >99
Reductive Amination Mild conditions, no chiral catalyst Moderate yield, ee depends on starting material 60–75% >99
Asymmetric Hydrogenation High stereocontrol, scalable Specialized catalyst required 70–95% 95–99
Mitsunobu Reaction Stereochemical inversion possible Low yield, multi-step 40–50% N/A

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-Phenylethyl]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine derivatives .

Scientific Research Applications

The applications of N-[(1S)-1-Phenylethyl]pyridin-2-amine in scientific research are broad, spanning chemistry, biology, medicine, and industry. This compound serves as a versatile building block in synthesizing complex organic molecules and functions as a ligand in coordination chemistry. Its potential as a bioactive compound is under investigation for its antimicrobial, antiviral, and anticancer properties. Additionally, it is being explored for therapeutic applications, including drug development and pharmacological studies, and in developing advanced materials like organic semiconductors and light-emitting diodes (LEDs).

Chiral Resolution

Enantiomeric α-PEA, which shares a similar structure, is used in chiral resolution. For example, the optical resolution of 3-symmetric tris-homocubane-4-carboxylic acid was achieved through recrystallization of salt with (R)-α-PEA . Similarly, (−)-(R)-2-(pentafluorophenoxy)-2-(phenyl-d5)acetic acid was obtained by resolving a racemate with (−)-(R)-α-PEA .

Synthesis of Agonists

While not a direct application, compounds with amine groups are relevant in medicinal chemistry. For instance, synthetic agonists like 2-PCCA and 2-AMPP have been developed . These agonists, based on the 2-PCCA scaffold, led to the creation of potent and brain-penetrant GPR88 agonists such as RTI-13951–33 and RTI-122 .

Catalysis

Mechanism of Action

The mechanism of action of N-[(1S)-1-Phenylethyl]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Stereochemical Variants

The stereochemistry of the 1-phenylethyl group significantly influences physical and optical properties. For example:

  • N-[(S)-1-Phenylethyl]-(1R,2R)-2-azido-2-phenyl-1-pyridin-2-yl-ethylamine (1R,2R,1′S)-13 : Exhibits [α]20D = −57° (CHCl3) and 96% purity.
  • N-[(S)-1-Phenylethyl]-(1S,2S)-2-azido-1-[2,2'-bipyrid-6-yl]-2-phenyl-ethylamine (1S,2S,1′S)-14 : Shows [α]20D = +27° (CHCl3) with 94% purity .
    The contrasting optical rotations highlight how stereochemical changes in substituents (e.g., bipyridyl vs. phenyl) alter molecular conformation and intermolecular interactions.

Substituent Effects on Reactivity and Stability

  • 5-Nitro-N-(1-phenylethyl)pyridin-2-amine : The nitro group at the 5-position introduces strong electron-withdrawing effects, reducing basicity compared to the parent compound. Its (S)-enantiomer has distinct optical activity ([α]20D values reported for both R and S configurations) .
  • ML3403 (4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)-N-(1-phenylethyl)pyridin-2-amine) : The methylthio group undergoes rapid oxidation to sulfoxide in metabolic studies, indicating lower stability than N-[(1S)-1-Phenylethyl]pyridin-2-amine derivatives without sulfur-containing substituents .

Functional Group Contributions to Material Properties

  • N-(4-nitrophenyl)-N-[(1S)-1-phenylethyl]thiourea: Replacing the pyridin-2-amine group with a thiourea moiety enhances nonlinear optical properties due to increased electron delocalization and dipole moments.

Data Tables

Table 1: Physical and Optical Properties of Selected Analogs

Compound Name Purity (%) [α]20D (c, solvent) Key Substituents Reference
(1R,2R,1′S)-13 96 −57° (1.05, CHCl3) Azido, phenyl
(1S,2S,1′S)-14 94 +27° (1.1, CHCl3) Bipyridyl, azido
5-Nitro-N-(1S-phenylethyl)pyridin-2-amine N/A −116° (0.90, CHCl3) Nitro
ML3403 N/A N/A Methylthio, fluorophenyl

Key Findings and Implications

Stereochemistry Dictates Function : Enantiomeric purity of the 1-phenylethyl group critically affects optical properties and biological activity (e.g., tamsulosin’s (R)-enantiomer is pharmacologically active) .

Substituent-Driven Stability : Electron-withdrawing groups (e.g., nitro) or reactive moieties (e.g., methylthio) reduce metabolic stability compared to unsubstituted analogs .

Material Design Flexibility : Functional group substitutions (e.g., thiourea) enable tailored applications in optics, while pyridin-2-amine derivatives remain pivotal in medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[(1S)-1-Phenylethyl]pyridin-2-amine, and how can reaction conditions be optimized for enantiomeric purity?

  • Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination between pyridin-2-amine and (S)-1-phenylethyl derivatives. For enantiomeric purity, asymmetric catalysis or chiral resolution (e.g., chiral HPLC) is critical. For example, (S)-configured intermediates can be prepared using enantioselective reducing agents like CBS (Corey–Bakshi–Shibata) catalysts. Reaction optimization includes controlling temperature (0–25°C) and solvent polarity (e.g., THF or dichloromethane) to minimize racemization .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer:

  • NMR : 1H^1H and 13C^{13}C NMR confirm stereochemistry and regioselectivity. The (S)-1-phenylethyl group shows distinct splitting patterns (e.g., doublets for chiral protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation pathways. Electrospray ionization (ESI) is preferred for polar intermediates .
  • X-ray Crystallography : Single-crystal analysis resolves absolute configuration. SHELXL refinement (R-factor < 0.06) ensures accuracy in bond angles and torsion parameters .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental crystallographic data for this compound?

  • Methodological Answer: Discrepancies often arise from neglected crystal-packing effects in simulations. To reconcile

  • Use DFT (Density Functional Theory) with dispersion corrections (e.g., Grimme’s D3) to account for intermolecular interactions.
  • Cross-validate with Hirshfeld surface analysis to quantify non-covalent interactions (e.g., π-π stacking in the phenyl group) .
  • Re-refine crystallographic models in SHELX with restraints for thermal parameters and hydrogen bonding .

Q. What experimental strategies are recommended to determine the compound’s solubility profile in various solvents while maintaining chemical stability?

  • Methodological Answer:

  • Phase Solubility Studies : Use shake-flask methods with HPLC quantification. Test solvents like DMSO (for biological assays) and ethanol (for crystallization). Stability is monitored via UV-Vis spectroscopy at λ = 254 nm over 24 hours .
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds (e.g., >150°C) to guide solvent selection for high-temperature reactions .

Q. In designing biological activity assays, how should researchers address potential interference from the compound’s stereochemical configuration?

  • Methodological Answer:

  • Enantiopure Controls : Synthesize and test both (S) and (R) enantiomers to isolate stereospecific effects. For example, (S)-configured amines often show higher receptor affinity due to spatial complementarity .
  • Chiral Chromatography : Use Chiralpak® columns to verify enantiomeric excess (>98%) before assays.
  • Circular Dichroism (CD) : Monitor conformational changes in protein-ligand complexes to rule out non-specific binding .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reactivity data in different solvent systems for this compound?

  • Methodological Answer: Solvent polarity and proticity significantly impact reaction pathways. For example:

  • In polar aprotic solvents (e.g., DMF), the compound may undergo unexpected dimerization via hydrogen bonding, detectable by 1H^1H NMR peak broadening.
  • In non-polar solvents (e.g., toluene), steric hindrance from the phenyl group dominates, slowing nucleophilic attacks. Kinetic studies (e.g., pseudo-first-order rate constants) and in situ IR spectroscopy help identify solvent-dependent intermediates .

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